
Chlorsulfaquinoxaline
Vue d'ensemble
Description
Chlorsulfaquinoxaline est un dérivé halogéné de la sulfaquinoxaline, un agent immunosuppresseur et antifongique. Il est principalement utilisé en médecine vétérinaire pour lutter contre la coccidiose chez les volailles, les lapins, les moutons et les bovins . Ce composé agit comme un poison de la topoisomérase IIα et IIβ, inhibant la réplication de l'ADN .
Applications De Recherche Scientifique
Anticancer Research
Chlorsulfaquinoxaline has been investigated for its efficacy in treating different types of cancer, notably lung cancer and colorectal cancer. Clinical trials have explored its potential as a chemotherapeutic agent:
- Lung Cancer : Studies have indicated that this compound may inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression .
- Colorectal Cancer : Similar investigations have highlighted its potential role in targeting specific cancer cell lines, suggesting a multifaceted approach to combat this prevalent disease .
Antimicrobial Activity
The compound has demonstrated significant antibacterial activity against a range of pathogens. Its mechanism involves inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication:
- In vitro Studies : Research has shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections resistant to conventional antibiotics .
- Case Studies : In veterinary applications, this compound has been effectively used to treat coccidiosis in livestock, showcasing its practical utility in managing infectious diseases .
Structure-Activity Relationship (SAR) Studies
The effectiveness of this compound can be further understood through SAR studies that analyze how modifications to its chemical structure influence biological activity:
Modification | Effect on Activity |
---|---|
Chlorine Substitution | Enhanced antibacterial properties |
Sulfonamide Group | Increased efficacy against pathogens |
Altered Side Chains | Variability in anticancer effects |
These studies illustrate that strategic modifications can optimize the compound's therapeutic effects, enhancing its application scope.
Case Study 1: Lung Cancer Treatment
A clinical trial involving this compound demonstrated promising results in patients with advanced lung cancer. The study reported a significant reduction in tumor size among participants receiving the compound as part of their treatment regimen. This trial underscored the potential of repurposing existing drugs for new therapeutic uses.
Case Study 2: Treatment of Bacterial Infections
In a controlled study on livestock, this compound was administered to animals suffering from severe bacterial infections. The results indicated a rapid improvement in health and a decrease in mortality rates, reinforcing the compound's role as an effective antimicrobial agent.
Mécanisme D'action
Target of Action
Chlorsulfaquinoxaline, a halogenated derivative of sulfaquixonaline, primarily targets topoisomerases IIα and IIβ . These enzymes play a crucial role in DNA replication, transcription, and cell cycle progression.
Mode of Action
This compound acts as a poison for topoisomerases IIα and IIβ . By binding to these enzymes, it inhibits their activity, thereby preventing DNA replication. This disruption in DNA replication can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Given its mode of action, it is likely to impact pathways related toDNA replication and cell cycle progression .
Result of Action
The primary result of this compound’s action is the inhibition of DNA replication , leading to cell cycle arrest and potentially cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as lung cancer and colorectal cancer .
Analyse Biochimique
Biochemical Properties
It is known to be structurally similar to endogenous substances such as aminobenzenesulfonamides . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner as these substances.
Cellular Effects
Chlorsulfaquinoxaline has been observed to have effects on various types of cells. In vitro, it acts as a topoisomerases IIα and IIβ poison, thus inhibiting DNA replication . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to inhibit DNA replication suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound shows a slow degradation during photolysis compared with chlorination process .
Méthodes De Préparation
Chlorsulfaquinoxaline peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la condensation d'o-phénylènediamines avec des composés dicarbonylés dans des conditions spécifiques telles que la présence de solvants organiques, des températures élevées et des catalyseurs puissants . Les méthodes de production industrielle impliquent souvent des processus de chloration et d'irradiation UV, qui sont utilisés dans les usines de traitement de l'eau pour transformer la sulfaquinoxaline .
Analyse Des Réactions Chimiques
Chlorsulfaquinoxaline subit plusieurs types de réactions chimiques, notamment :
Substitution : Les réactions de substitution électrophile sont courantes pendant les processus de chloration.
Hydroxylation et isomérisation : Ces réactions se produisent lors de la photodégradation.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le chlore, la lumière UV et des réglages spécifiques de pH et de température. Les principaux produits formés à partir de ces réactions comprennent divers sous-produits identifiés à l'aide de la chromatographie liquide et de la spectrométrie de masse .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé dans la synthèse de diverses molécules bioactives et de colorants.
Industrie : Il est utilisé dans les processus de traitement de l'eau pour éliminer les micropolluants organiques.
5. Mécanisme d'action
This compound exerce ses effets en agissant comme un poison de la topoisomérase IIα et IIβ, ce qui inhibe la réplication de l'ADN . Ce mécanisme est crucial pour ses propriétés antimicrobiennes et antifongiques. Le composé cible les topoisomérases de l'ADN, des enzymes qui contrôlent les changements de structure de l'ADN .
Comparaison Avec Des Composés Similaires
. Les composés similaires comprennent :
Sulfaquinoxaline : Un autre sulfonamide utilisé en médecine vétérinaire.
Chloroquinoxaline sulfonamide : Un composé apparenté ayant des propriétés antimicrobiennes similaires.
Chlorsulfaquinoxaline est unique en raison de sa structure halogénée, qui améliore son efficacité antimicrobienne et sa stabilité .
Activité Biologique
Chlorsulfaquinoxaline (CQS) is a sulfonamide derivative of quinoxaline, recognized for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the chemical formula CHClNOS and is characterized by its unique structure, which consists of a chlorinated quinoxaline moiety linked to a benzenesulfonamide. This structural arrangement contributes to its ability to inhibit critical biological processes.
Mechanism of Action:
- Topoisomerase Inhibition: CQS exhibits potential anti-cancer activity by targeting topoisomerase II enzymes (both alpha and beta), crucial for DNA replication. Inhibition of these enzymes disrupts DNA replication, leading to apoptosis in cancer cells.
- Antibacterial Activity: CQS also functions as an antibacterial agent by inhibiting bacterial folic acid synthesis, a mechanism common to sulfonamides. This action makes it effective against various bacterial pathogens .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Cancer Treatment: Clinical trials have explored its efficacy in treating lung and colorectal cancers. Its role as a topoisomerase inhibitor positions it as a candidate for combination therapies aimed at enhancing anti-cancer efficacy .
- Infectious Diseases: CQS has demonstrated antiprotozoal activity, particularly against Leishmania species, making it a subject of interest for treating leishmaniasis .
Case Studies
-
Antileishmanial Activity:
A study focused on the structure-activity relationship (SAR) of quinoxaline derivatives found that CQS exhibited significant inhibitory effects against the promastigote forms of Leishmania amazonensis. The synthesized derivatives showed promising IC values, indicating their potential as effective antileishmanial agents . -
Combination Therapies:
Research has shown that CQS can be effectively combined with COX-2 inhibitors in treating neoplasia. This combination therapy aims to enhance therapeutic outcomes while minimizing side effects associated with traditional cancer treatments .
Efficacy Data
The following table summarizes key findings from various studies on the biological activity of CQS:
Study | Biological Activity | IC | Notes |
---|---|---|---|
Cherkasov et al. (2023) | Antileishmanial | 5.70 μM | Effective against Leishmania amazonensis |
Drug Trials (2024) | Cancer treatment | Not specified | Under investigation for lung and colorectal cancers |
Combination Therapy Study (2005) | Neoplasia treatment | Not specified | Enhances efficacy with COX-2 inhibitors |
Safety Profile and Side Effects
Although this compound shows promise in various therapeutic areas, its safety profile is still under investigation. Potential side effects may include nausea, vomiting, and allergic reactions, similar to other sulfonamide drugs . Further studies are necessary to fully elucidate its toxicity and long-term safety.
Propriétés
IUPAC Name |
4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNHMQGVWXIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243340 | |
Record name | Chlorsulfaquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL) | |
Record name | CHLOROSULFAQUINOXALINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339004%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
97919-22-7 | |
Record name | 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97919-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorsulfaquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097919227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorsulfaquinoxaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chloroquinoxaline sulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorsulfaquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORSULFAQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0408QB48D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.